3-Chloro-2-(difluoromethyl)benzonitrile
Description
3-Chloro-2-(difluoromethyl)benzonitrile (C₈H₄ClF₂N) is a halogenated aromatic nitrile featuring a benzonitrile core substituted with chlorine at position 3 and a difluoromethyl group (-CF₂H) at position 2. This compound is structurally significant due to the electronic and steric effects imparted by its substituents. The chlorine atom acts as a moderate electron-withdrawing group (EWG), while the difluoromethyl group combines moderate EWG character with enhanced lipophilicity compared to non-fluorinated analogs . Such properties make it a candidate for applications in medicinal chemistry, agrochemicals, and materials science, particularly in nonlinear optical (NLO) materials .
Properties
CAS No. |
1261776-59-3 |
|---|---|
Molecular Formula |
C8H4ClF2N |
Molecular Weight |
187.57 g/mol |
IUPAC Name |
3-chloro-2-(difluoromethyl)benzonitrile |
InChI |
InChI=1S/C8H4ClF2N/c9-6-3-1-2-5(4-12)7(6)8(10)11/h1-3,8H |
InChI Key |
RQFLJBYULSVEIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(F)F)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(difluoromethyl)benzonitrile typically involves the introduction of the difluoromethyl group and the chlorine atom onto the benzonitrile core. One common method is the difluoromethylation of 3-chlorobenzonitrile using difluorocarbene reagents. The reaction conditions often involve the use of metal catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 3-Chloro-2-(difluoromethyl)benzonitrile may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(difluoromethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include metal catalysts, oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
3-Chloro-2-(difluoromethyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(difluoromethyl)benzonitrile involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The chlorine atom can participate in various interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Substituent Effects and Electronic Properties
The substituent type and position critically influence the electronic and steric profiles of benzonitrile derivatives:
Key Observations :
- Trifluoromethyl (-CF₃) vs. Difluoromethyl (-CF₂H) : The -CF₃ group (e.g., in 3-Chloro-5-(trifluoromethyl)benzonitrile) is a stronger EWG than -CF₂H, leading to greater electron withdrawal from the aromatic ring, which can enhance stability in electrophilic reactions but reduce solubility .
- Chlorine vs. Bromine : Bromine (in 4-Bromo-3-(difluoromethyl)-2-(methylthio)benzonitrile) provides stronger inductive effects but increases molecular weight and steric hindrance .
Physical and Chemical Properties
Differences in substituents significantly alter physical properties:
*Estimated using fragment-based methods.*
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
